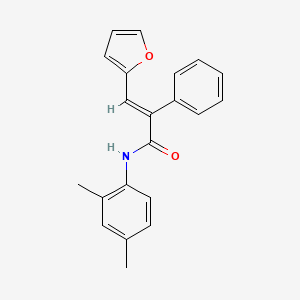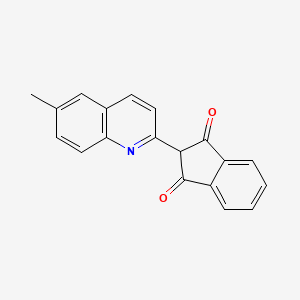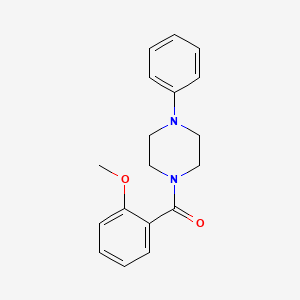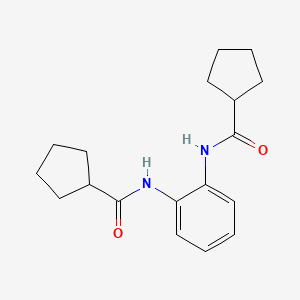![molecular formula C14H14N2OS B5781269 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide, also known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA is a thioacetamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Mecanismo De Acción
The mechanism of action of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is not fully understood. However, studies have suggested that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide may exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has also been shown to induce oxidative stress, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide can induce cell cycle arrest, inhibit cell migration and invasion, and modulate the expression of various genes involved in cancer progression. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide in lab experiments is its high purity and yield. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is its potential toxicity. Studies have shown that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide can induce cytotoxicity in normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide. One area of interest is in the development of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide derivatives with improved antitumor activity and reduced toxicity. Another area of research is in the investigation of the mechanisms underlying the antitumor activity of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide. Additionally, studies are needed to determine the optimal dosage and administration of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide for use in cancer treatment.
Métodos De Síntesis
The synthesis of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide involves the reaction of 4-methylthiobenzaldehyde and 3-pyridinecarboxylic acid hydrazide in the presence of acetic anhydride and acetic acid. The resulting product is then purified through recrystallization to obtain 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide in its pure form. This method has been reported to yield high purity and high yield of 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide.
Aplicaciones Científicas De Investigación
2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research for 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide is in the field of cancer treatment. Studies have shown that 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-11-4-6-13(7-5-11)18-10-14(17)16-12-3-2-8-15-9-12/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEAEFKNEXIJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-3-yl-2-p-tolylsulfanyl-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5781245.png)

![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)


